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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
N-Nitroso Paroxetine (NNP) is a nitrosamine impurity of the selective serotonin reuptake

inhibitor, Paroxetine. The presence of nitrosamine impurities in pharmaceutical products is a

significant safety concern due to the potential carcinogenic risk of this class of compounds.

This technical guide provides a comprehensive assessment of the carcinogenic potential of N-
Nitroso Paroxetine, summarizing available quantitative data, detailing experimental protocols

for key genotoxicity studies, and outlining the metabolic pathways involved in its bioactivation.

Current data from a battery of in vitro genotoxicity assays indicate that N-Nitroso Paroxetine is

not mutagenic in the bacterial reverse mutation (Ames) test and does not induce DNA damage

or micronucleus formation in metabolically competent HepaRG cells. A weak, concentration-

dependent increase in micronuclei was observed in human lymphoblastoid TK6 cells, but the

response was not significant enough to be considered positive.

In the absence of direct long-term animal carcinogenicity studies on N-Nitroso Paroxetine,

regulatory bodies have established an acceptable intake (AI) limit of 1300 ng/day. This limit is

derived using a read-across approach from the tumorigenic dose 50 (TD50) of a structurally

related nitrosamine, N-nitrosopiperidine, a known potent carcinogen. This guide details the

scientific rationale behind this approach and provides the necessary data to support risk

assessment for drug development professionals.
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Introduction
The discovery of N-nitrosamine impurities in various medications has led to heightened

regulatory scrutiny and a need for thorough risk assessments for these compounds. N-

nitrosamines are classified as a "cohort of concern" due to their potential to be mutagenic and

carcinogenic. N-Nitroso Paroxetine (NNP) can form from the nitrosation of the secondary

amine moiety in the paroxetine molecule. Understanding its carcinogenic potential is crucial for

ensuring the safety of paroxetine-containing drug products.

This guide synthesizes the current state of knowledge regarding the carcinogenic potential of

NNP, with a focus on in vitro genotoxicity data, metabolic activation, and the basis for its

regulatory acceptable intake limit.

In Vitro Genotoxicity Assessment
A series of in vitro assays have been conducted to evaluate the genotoxic potential of N-
Nitroso Paroxetine. The results are summarized in the tables below, followed by detailed

experimental protocols.

Quantitative Data Summary
Table 1: Summary of In Vitro Bacterial Reverse Mutation Assay (Ames Test) for N-Nitroso
Paroxetine

Test System Metabolic Activation Result

Salmonella typhimurium and

Escherichia coli strains

With and without exogenous

metabolic activation (S9)
Non-mutagenic[1]

Table 2: Summary of In Vitro Micronucleus Assay in Human TK6 Cells for N-Nitroso
Paroxetine
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Treatment
Conditions

Highest
Concentration
Tested (µM)

Result Observation

4-hour treatment with

hamster liver S9
- Negative

Induced a weak,

concentration-

dependent increase in

micronuclei, but the

maximum fold-change

over the solvent

control was less than

2.0.[2]

24-hour treatment

without S9
- Negative

No significant

increase in

micronucleus

formation.[2]

Table 3: Summary of In Vitro Genotoxicity Assays in Human HepaRG Cells for N-Nitroso
Paroxetine

Assay Treatment Conditions Result

Comet Assay (DNA Damage)
24-hour exposure in 2D and

3D cell models

No DNA damage observed[3]

[4]

Micronucleus Formation
24-hour exposure in 2D and

3D cell models

No micronucleus formation

observed[3][4]

Experimental Protocols
The Ames test for N-Nitroso Paroxetine was conducted in compliance with OECD Guideline

471.

Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (e.g., WP2 uvrA) were used to detect point mutations (frameshift and

base-pair substitutions).
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Method: The plate incorporation method or the pre-incubation method was employed.

Metabolic Activation: The assay was performed with and without an exogenous metabolic

activation system (S9 fraction), typically derived from the livers of rats or hamsters pre-

treated with enzyme inducers. For nitrosamines, enhanced conditions, such as using a

higher concentration of S9 (e.g., 30%) and hamster liver S9, are often recommended to

increase sensitivity.

Procedure: A range of concentrations of N-Nitroso Paroxetine were tested. The test

substance, bacterial culture, and S9 mix (if applicable) were combined and incubated. The

mixture was then plated on minimal glucose agar plates. After incubation for 48-72 hours, the

number of revertant colonies was counted.

Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-

related increase in the number of revertant colonies or a reproducible increase at one or

more concentrations.

This assay was performed following principles of OECD Guideline 487 to detect chromosomal

damage.

Test System: Human lymphoblastoid TK6 cells, which are p53 competent, were used.

Treatment: Cells were exposed to N-Nitroso Paroxetine for a short duration (e.g., 4 hours)

in the presence of hamster liver S9 for metabolic activation, and for a longer duration (e.g.,

24 hours) without S9.

Cytotoxicity Measurement: Relative cell growth or viability was determined to ensure that the

tested concentrations were not excessively cytotoxic.

Micronucleus Scoring: Following the treatment and a recovery period to allow for cell

division, cells were harvested and stained. The frequency of micronuclei was determined

using flow cytometry or microscopy.

Evaluation Criteria: A positive response is characterized by a significant, concentration-

dependent increase in the frequency of micronucleated cells. A fold-increase of 2.0 or

greater over the concurrent negative control is generally considered a positive result.
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These assays utilize the metabolically competent human hepatoma cell line HepaRG to

provide a more physiologically relevant in vitro model.

Cell Culture: HepaRG cells were cultured as both two-dimensional (2D) monolayers and

three-dimensional (3D) spheroids.

Treatment: Differentiated HepaRG cells were exposed to N-Nitroso Paroxetine for 24

hours.

Endpoints:

DNA Damage (Comet Assay): This assay measures DNA strand breaks. After treatment,

cell nuclei are embedded in agarose, lysed, and subjected to electrophoresis. The extent

of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

Micronucleus Formation: Similar to the TK6 assay, the frequency of micronuclei was

assessed after treatment.

Metabolic Activation: HepaRG cells endogenously express a range of drug-metabolizing

enzymes, eliminating the need for an external S9 fraction.

Metabolic Activation and Signaling Pathways
The genotoxicity of many nitrosamines is dependent on their metabolic activation to reactive

electrophilic species that can form DNA adducts.

Cytochrome P450-Mediated Bioactivation
Studies have shown that N-Nitroso Paroxetine is metabolized by multiple human cytochrome

P450 (CYP) isoforms. The primary enzymes involved in its bioactivation are CYP2C19,

CYP2D6, and CYP3A4.[1] The proposed metabolic activation pathway involves the enzymatic

hydroxylation of the α-carbon atom adjacent to the N-nitroso group. This α-hydroxynitrosamine

is an unstable intermediate that can spontaneously decompose to form a DNA-reactive

diazonium ion.

However, a key finding is that the piperidine ring in N-Nitroso Paroxetine appears resistant to

the α-carbon oxidation that leads to the formation of a DNA-reactive electrophilic species.[1]
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The major biotransformation pathway involves the oxidative scission of the 1,3-benzodioxole

ring, leading to an unstable catechol intermediate that is then conjugated.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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